molecular formula C9H7FN2 B11716143 1-(5-Fluoro-3-pyridyl)cyclopropanecarbonitrile

1-(5-Fluoro-3-pyridyl)cyclopropanecarbonitrile

Cat. No.: B11716143
M. Wt: 162.16 g/mol
InChI Key: YZNJMXBVSIQKSA-UHFFFAOYSA-N
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Description

1-(5-Fluoro-3-pyridyl)cyclopropanecarbonitrile is an organofluorine compound with the molecular formula C9H7FN2. This compound is characterized by the presence of a fluorine atom attached to a pyridine ring, which is further connected to a cyclopropane ring bearing a nitrile group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications .

Preparation Methods

The synthesis of 1-(5-Fluoro-3-pyridyl)cyclopropanecarbonitrile typically involves the following steps:

    Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an appropriate alkene with a diazo compound in the presence of a catalyst such as rhodium or copper.

    Nitrile Introduction: The nitrile group can be introduced via a nucleophilic substitution reaction using a suitable nitrile source, such as sodium cyanide or potassium cyanide.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(5-Fluoro-3-pyridyl)cyclopropanecarbonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-Fluoro-3-pyridyl)cyclopropanecarbonitrile has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-3-pyridyl)cyclopropanecarbonitrile involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can lead to the inhibition of enzymes or receptors, thereby exerting its biological effects. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

1-(5-Fluoro-3-pyridyl)cyclopropanecarbonitrile can be compared with other similar compounds, such as:

    1-(3-Pyridyl)cyclopropanecarbonitrile: Lacks the fluorine atom, resulting in different chemical and biological properties.

    1-(5-Chloro-3-pyridyl)cyclopropanecarbonitrile: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and biological activity.

    1-(5-Bromo-3-pyridyl)cyclopropanecarbonitrile:

The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C9H7FN2

Molecular Weight

162.16 g/mol

IUPAC Name

1-(5-fluoropyridin-3-yl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C9H7FN2/c10-8-3-7(4-12-5-8)9(6-11)1-2-9/h3-5H,1-2H2

InChI Key

YZNJMXBVSIQKSA-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C#N)C2=CC(=CN=C2)F

Origin of Product

United States

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